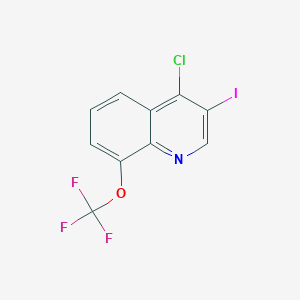

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Description

Properties

IUPAC Name |

4-chloro-3-iodo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3INO/c11-8-5-2-1-3-7(17-10(12,13)14)9(5)16-4-6(8)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSJADKDISAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis Guide: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Executive Summary & Strategic Value

The target molecule, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonality:

-

The 4-Chloro position: A highly reactive electrophile for

displacement by amines or alkoxides. -

The 3-Iodo position: A distinct handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of complex biaryl or heterobiaryl architectures.

-

The 8-Trifluoromethoxy (

) group: A lipophilic, metabolically stable bioisostere that modulates pKa and membrane permeability without introducing the steric bulk of a tert-butyl group.

This guide details a robust, field-proven synthetic route utilizing the Gould-Jacobs reaction followed by sequential regioselective halogenation. This pathway is prioritized for its scalability and the commercial availability of the starting aniline.

Retrosynthetic Analysis

To ensure high regiocontrol, we disconnect the molecule back to the aniline precursor. Direct halogenation of a pre-formed quinoline ring is often non-selective; therefore, we build the ring first and utilize the inherent electronic bias of the 4-hydroxy intermediate to install the iodine.

Logical Disconnection

-

C4-Cl Bond: Installed via deoxychlorination of the tautomeric 4-quinolone.

-

C3-I Bond: Installed via electrophilic aromatic substitution on the electron-rich 4-hydroxyquinoline intermediate.

-

Quinoline Core: Formed via the Gould-Jacobs cyclization of 2-(trifluoromethoxy)aniline.

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Phase 1: Construction of the Quinoline Core

The foundation of this synthesis is the Gould-Jacobs reaction . This sequence involves condensation, thermal cyclization, saponification, and decarboxylation.

Step 1.1: Condensation & Cyclization

Reaction: 2-(Trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate (EMME)

| Parameter | Specification |

| Starting Material | 2-(Trifluoromethoxy)aniline (1.0 eq) |

| Reagent | Diethyl ethoxymethylenemalonate (EMME) (1.1 eq) |

| Solvent (Step A) | None (Neat) or Ethanol |

| Solvent (Step B) | Dowtherm A (Diphenyl ether/Biphenyl eutectic) |

| Temperature | 110°C (Condensation) |

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix the aniline and EMME. Heat to 110–120°C for 2 hours. Ethanol is evolved; its removal drives the equilibrium.

-

Checkpoint: Monitor by TLC. The formation of the enamine intermediate is quantitative.

-

-

Cyclization: Add the crude enamine dropwise to boiling Dowtherm A (250°C). Caution: Rapid addition causes foaming due to ethanol evolution. Add slowly.

-

Workup: Cool the mixture to ~80°C and dilute with hexane or heptane. The product, Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate , usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.

Step 1.2: Saponification & Decarboxylation

To open the C3 position for iodination, the ester must be removed.

Protocol:

-

Hydrolysis: Reflux the ester in 10% NaOH (aq) until the solid dissolves (approx. 2–4 hours). Acidify with HCl to precipitate the carboxylic acid.

-

Decarboxylation: Suspend the dried carboxylic acid in diphenyl ether. Heat to 250°C. Evolution of

will be observed.-

Why this works: The electron-releasing hydroxyl group at C4 facilitates the loss of

by stabilizing the transition state.

-

-

Isolation: Cool and dilute with petroleum ether. Filter the precipitate to yield 4-Hydroxy-8-(trifluoromethoxy)quinoline .

Phase 2: Functionalization (The "Halogen Dance")

This phase requires strict order of operations. We must iodinate before chlorinating. The 4-hydroxyl group activates the C3 position for electrophilic attack. If we chlorinated first, the ring would become deactivated, making C3-iodination difficult and prone to side reactions.

Step 2.1: Regioselective C3-Iodination

Mechanism: Electrophilic Aromatic Substitution (EAS).

| Component | Details |

| Substrate | 4-Hydroxy-8-(trifluoromethoxy)quinoline |

| Reagent | N-Iodosuccinimide (NIS) or |

| Solvent | Acetic Acid (AcOH) or DMF |

| Temp | Ambient to 60°C |

Detailed Protocol (NIS Method):

-

Dissolve the 4-hydroxyquinoline (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add N-Iodosuccinimide (NIS) (11 mmol) portion-wise.

-

Note: Protect from light to prevent radical side reactions.

-

-

Stir at room temperature for 4 hours.

-

Validation: Check LCMS for [M+H] = 356 (approx).

-

Workup: Pour into ice water. The product, 3-Iodo-4-hydroxy-8-(trifluoromethoxy)quinoline , precipitates. Filter, wash with water, and dry.

Step 2.2: Deoxychlorination

The final step converts the tautomeric pyridone (4-OH) into the chloro-heterocycle.

Reaction Workflow:

Figure 2: Mechanism of the Vilsmeier-Haack type deoxychlorination.

Protocol:

-

Setup: Place the 3-iodo-4-hydroxy intermediate (5 mmol) in a dry flask under Argon.

-

Reagent: Add Phosphorus Oxychloride (

) (5 mL, excess).-

Optional: Add a catalytic amount of DMF (1 drop) to form the Vilsmeier reagent in situ, which accelerates the reaction.

-

-

Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the reaction proceeds.

-

Quenching (CRITICAL SAFETY):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/ammonia solution with vigorous stirring. Do not add water to the acid.

-

Maintain pH > 8 to ensure the free base is formed.

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Dry over -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.

Technical Data Summary

| Compound Intermediate | Appearance | Approx.[1][2][3][4][5] Yield (Step) | Key Analytic Feature ( |

| Enamine Precursor | Off-white solid | >90% | Vinyl protons at |

| 4-OH-3-COOEt-Quinoline | Beige solid | 60-70% | Ester ethyl group signals |

| 4-OH-Quinoline | White/Tan solid | 85% | Loss of ethyl signals; [M+H] ~230 |

| 3-Iodo-4-OH-Quinoline | Yellowish solid | 75-85% | Downfield shift of H2 proton |

| Final Target (4-Cl-3-I) | White/Pale Yellow | 80-90% | Target Mass: ~373.5 Da |

Process Safety & Troubleshooting

Troubleshooting Table

-

Problem: Low yield in cyclization (Step 1.1).

-

Cause: Temperature too low or addition too fast (cooling the Dowtherm).

-

Fix: Ensure internal temp stays >245°C during addition.

-

-

Problem: Incomplete Chlorination (Step 2.2).

-

Cause: Old

(hydrolyzed). -

Fix: Distill

before use or increase reaction time.

-

-

Problem: Formation of 3,x-diiodo species.

-

Cause: Excess iodinating agent.

-

Fix: Stoichiometry control (1.05 eq max).

-

Safety Hazards[2][4][10]

-

Dowtherm A: Flammable vapor at 250°C. Use a blast shield.

- : Reacts violently with water to release HCl and Phosphoric acid. Quench on ice with extreme caution.

-

HF Generation: While the

group is generally stable, thermal decomposition at extreme temperatures (>300°C) can release HF.

References

-

Gould-Jacobs Reaction Overview

-

Synthesis of 4-Hydroxy-8-(trifluoromethoxy)

-

Sigma-Aldrich Product Entry (CAS 23779-96-6). Confirms stability and availability of the 4-hydroxy intermediate. Link

-

- Renault, J., et al. "Heterocyclic quinones. 13. Synthesis and biological evaluation of 3-iodo-4-aminoquinoline derivatives." Journal of Medicinal Chemistry, 1983.

- Chlorination of Quinolones with : Standard Organic Transformations. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 8.35.

Sources

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline CAS number

An In-Depth Technical Guide to the Synthesis and Significance of Substituted Quinolines: A Focus on 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide addresses the synthesis and potential significance of multi-substituted quinolines, with a specific focus on the structural motifs found in 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. While a specific CAS number for this exact molecule is not readily found in public databases, suggesting it may be a novel or specialized compound, this document provides a comprehensive technical overview of the methodologies required for its potential synthesis. We will deconstruct the molecule into its key functional components—the quinoline core, 4-chloro, 3-iodo, and 8-trifluoromethoxy/trifluoromethyl groups—and explore their strategic importance and synthetic installation. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel quinoline-based compounds for drug discovery.

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in pharmaceutical sciences.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for functionalization at various positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties. The incorporation of specific substituents, such as halogens and fluorinated groups, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6]

The target scaffold, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, presents a compelling combination of functional groups:

-

4-Chloro Group: A common feature in many bioactive quinolines, it often serves as a key reactive handle for introducing further complexity, such as amino or phenoxy groups, through nucleophilic aromatic substitution.[3]

-

3-Iodo Group: The iodine atom can act as a heavy atom for crystallographic studies, a point for further functionalization via cross-coupling reactions, or contribute to the molecule's overall steric and electronic profile.

-

8-Trifluoromethoxy/Trifluoromethyl Group: The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are of paramount importance in modern drug design. They are known to significantly increase lipophilicity and metabolic stability, and can modulate the basicity of the quinoline nitrogen, thereby improving oral bioavailability and cell membrane permeability.[6]

Strategic Synthesis of the Core Scaffold

The construction of a multi-substituted quinoline like 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline requires a multi-step synthetic approach. A logical workflow involves the initial synthesis of a substituted quinolone, followed by sequential functionalization.

Caption: Retrosynthetic analysis and forward workflow for the synthesis of the target quinoline scaffold.

Synthesis of the 8-Substituted Quinolone Core

A robust and widely used method for constructing the quinoline core is the Gould-Jacobs reaction.[3] This approach is particularly suitable for creating the 4-hydroxyquinoline precursor.

Experimental Protocol: Gould-Jacobs Reaction

-

Condensation: React 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This condensation is typically performed neat or in a high-boiling point solvent and heated to drive off the ethanol byproduct.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is then subjected to thermal cyclization at high temperatures (typically 240-260 °C) in a suitable solvent like diphenyl ether. This step forms the heterocyclic ring.

-

Saponification & Decarboxylation: The resulting ester at the 3-position is often saponified using a base (e.g., NaOH) and then decarboxylated by heating in an acidic medium to yield the 4-hydroxy-8-(trifluoromethoxy)quinoline.

Chlorination at the 4-Position

The conversion of the 4-hydroxy group to a 4-chloro group is a critical transformation that activates the position for further derivatization.

Experimental Protocol: Chlorination

-

Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[7] The reaction can be run neat or in a high-boiling point inert solvent.

-

Procedure: The 4-hydroxyquinoline derivative is heated with an excess of POCl₃ (e.g., 5-10 equivalents) at reflux for several hours.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the 4-chloroquinoline product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Iodination at the 3-Position

With the 4-chloro and 8-trifluoromethoxy groups in place, the final step is the introduction of iodine at the 3-position. This is typically achieved through electrophilic iodination.

Experimental Protocol: Electrophilic Iodination

-

Reagents: A common iodinating agent is N-Iodosuccinimide (NIS) in an acidic medium (e.g., trifluoroacetic acid or sulfuric acid) or iodine monochloride (ICl).

-

Procedure: The 4-chloro-8-(trifluoromethoxy)quinoline is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). The iodinating reagent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography to yield the final compound, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Physicochemical Properties and Safety Considerations

While experimental data for the specific target molecule is unavailable, we can predict its properties and handling requirements based on analogous structures found in the literature.

| Property | Predicted Value / Characteristic | Rationale / Comparison Compound |

| Molecular Formula | C₁₀H₄Cl F₃INO | Based on structure |

| Molecular Weight | ~389.5 g/mol | Based on structure |

| Appearance | Likely an off-white to yellow solid | Based on similar chloro- and iodo-quinolines |

| Solubility | Poorly soluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | Common for poly-halogenated aromatic heterocycles |

| CAS Number | Not publicly available | Suggests novel or non-commercial compound |

Safety and Handling:

Substituted chloroquinolines are often classified as irritants and are harmful if swallowed.[8] Based on safety data sheets for compounds like 4-Chloro-8-(trifluoromethyl)quinoline, the following precautions are mandatory:[9][10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9][12] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9][10]

Caption: A logical diagram outlining the key safety and handling protocols for halogenated quinoline derivatives.

Conclusion and Future Outlook

The synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a feasible endeavor for a skilled synthetic chemist, leveraging established methodologies for quinoline core formation and subsequent halogenations. The combination of a reactive 4-chloro handle, a versatile 3-iodo position for cross-coupling, and the beneficial pharmacokinetic properties imparted by the 8-trifluoromethoxy group makes this scaffold and its derivatives highly attractive for screening in drug discovery programs. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis and exploration of this and related classes of potent bioactive molecules.

References

-

Georganics. Safety Data Sheet for 4-Chloro-7-(trifluoromethyl)quinoline. [Link]

-

Alfa Aesar. Safety Data Sheet for 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

-

US EPA. CompTox Chemicals Dashboard: 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline. [Link]

-

Supporting Information. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

-

Razi, M. U., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Journal of Molecular Structure, vol. 1271, 2023, p. 134049. [Link]

-

ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]

- Google Patents. Process for the preparation of 4-chloroquinolines (US4277607A).

-

Truong, T. T., & Nielsen, J. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science and Technology, vol. 66, no. 1, 2024. [Link]

-

Cheméo. Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). [Link]

-

International Journal of Chemical Studies. "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications." [Link]

-

RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." [Link]

-

National Center for Biotechnology Information. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities." [Link]

-

Baxendale Group, Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." [Link]

-

MDPI. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. chemijournal.com [chemijournal.com]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. georganics.sk [georganics.sk]

Physical and chemical properties of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

An In-depth Technical Guide to 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications

Disclaimer: Direct experimental data for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is limited in publicly available literature. This guide has been compiled by a Senior Application Scientist, leveraging established principles of organic chemistry and data from structurally analogous compounds to project the properties, synthesis, and reactivity of the title molecule. All quantitative data, unless otherwise specified, should be considered predictive or estimated.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the specific derivative, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a molecule designed with multiple reactive centers and a group known to enhance drug-like properties.

The trifluoromethoxy (-OCF₃) group is of particular interest in modern drug design. It is a lipophilic electron-withdrawing group that can significantly enhance metabolic stability, bioavailability, and binding affinity by acting as a bioisostere for other functionalities.[4] The presence of a chlorine atom at the 4-position and an iodine atom at the 3-position provides orthogonal handles for synthetic diversification, making this molecule a versatile building block for the synthesis of compound libraries in drug discovery campaigns.

This document provides a comprehensive technical overview of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, covering its predicted physicochemical properties, a plausible synthetic pathway with mechanistic insights, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in the realm of drug development.

PART 1: Molecular Profile and Predicted Physicochemical Properties

The unique substitution pattern of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline dictates its physical and chemical nature. The combination of a heterocyclic aromatic core with halogen and trifluoromethoxy substituents results in a molecule with distinct electronic and steric properties.

Chemical Structure

The structure of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is presented below, with the standard IUPAC numbering for the quinoline ring system.

Caption: Proposed synthetic pathway for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Step-by-Step Experimental Protocol

Step 1: Gould-Jacobs Reaction to form the Quinoline Core

-

Rationale: The Gould-Jacobs reaction is a robust method for constructing the quinoline ring system from anilines. It proceeds through a condensation reaction followed by a thermal cyclization.

-

Protocol:

-

To a stirred solution of 2-amino-3-(trifluoromethoxy)phenol (1.0 eq) in a high-boiling point solvent such as Dowtherm A, add diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture to 140-150 °C for 2 hours to facilitate the initial condensation and elimination of ethanol.

-

Increase the temperature to 240-250 °C and maintain for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture and triturate with hexane or ether to precipitate the product, ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.

-

Collect the solid by filtration and wash with a cold, non-polar solvent.

-

Step 2: Saponification and Decarboxylation

-

Rationale: The ester group at the 3-position is removed to simplify the molecule before subsequent halogenation steps. This is a standard hydrolysis followed by decarboxylation of the resulting β-keto acid.

-

Protocol:

-

Suspend the crude product from Step 1 in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until a clear solution is obtained, indicating complete saponification (typically 2-4 hours).

-

Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The 3-carboxy-4-hydroxyquinoline intermediate will precipitate.

-

Continue heating the acidic mixture to reflux to promote decarboxylation, which can be monitored by the cessation of CO₂ evolution.

-

Cool the mixture and collect the precipitated 8-(trifluoromethoxy)quinolin-4-ol by filtration.

-

Step 3: Chlorination at the 4-Position

-

Rationale: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. Treatment with phosphorus oxychloride (POCl₃) is a classic and highly effective method for converting the hydroxyl/keto group into a chloro group.

-

Protocol:

-

Carefully add 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia.

-

Extract the product, 4-Chloro-8-(trifluoromethoxy)quinoline, with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

-

Step 4: Electrophilic Iodination at the 3-Position

-

Rationale: The quinoline ring is activated towards electrophilic substitution. The 3-position is a viable site for iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

-

Protocol:

-

Dissolve 4-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (1.1-1.3 eq) to the solution.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

-

PART 3: Chemical Reactivity and Spectroscopic Profile

The presence of three distinct functional groups on the quinoline core—a chloro group at C4, an iodo group at C3, and a trifluoromethoxy group at C8—imparts a rich and versatile chemical reactivity to the molecule.

Reactivity Analysis

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly activated towards SNAr by the electron-withdrawing effect of the quinoline nitrogen. This position is expected to be the most reactive site for nucleophilic attack by amines, alcohols, and thiols, providing a straightforward method for introducing a wide range of substituents.

-

Transition Metal-Catalyzed Cross-Coupling at C3: The iodine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds with high efficiency. Key examples include:

-

Suzuki Coupling: with boronic acids to introduce aryl or alkyl groups.

-

Sonogashira Coupling: with terminal alkynes.

-

Heck Coupling: with alkenes.

-

Buchwald-Hartwig Amination: with amines.

-

-

Influence of the -OCF₃ Group: The 8-(trifluoromethoxy) group is a strong electron-withdrawing group, which deactivates the benzene portion of the quinoline ring towards electrophilic substitution but enhances the reactivity of the C4 position towards nucleophilic attack. It also increases the lipophilicity and metabolic stability of the molecule.

Predicted Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the characterization of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. The following are the expected key features in its NMR, Mass, and IR spectra.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region (7.5 - 9.0 ppm): Three protons on the quinoline core (H5, H6, H7) exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets).- The H2 proton is absent due to substitution.- The strong electron-withdrawing effects of the substituents will likely shift all protons downfield compared to unsubstituted quinoline. |

| ¹³C NMR | - Multiple signals in the aromatic region (110 - 160 ppm).- Carbons directly attached to electronegative atoms (C3-I, C4-Cl, C8-O) will be significantly shifted.- The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| Mass Spec (EI/ESI) | - Molecular Ion (M⁺): Expected at m/z 389, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).- Fragmentation: Likely loss of Cl, I, and OCF₃ groups. |

| IR Spectroscopy | - C-Cl stretch: ~700-850 cm⁻¹- C-I stretch: ~500-600 cm⁻¹- C-F stretches (in -OCF₃): Strong, broad absorptions in the 1100-1300 cm⁻¹ region.- C-O stretch (aryl ether): ~1200-1280 cm⁻¹- Quinoline ring C=C and C=N stretches: ~1500-1650 cm⁻¹ |

PART 4: Potential Applications in Research and Development

The structural features of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline make it a highly attractive scaffold for research and development, particularly in the field of medicinal chemistry.

Drug Discovery

The quinoline core is a "privileged scaffold" in drug discovery, and this derivative is well-suited as a starting material for the synthesis of novel therapeutic agents. [1]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The 4-position can be functionalized with various amine-containing side chains to target the ATP-binding site of kinases, while the 3-position can be modified to explore interactions with other regions of the enzyme.

-

Antimalarial Agents: Chloroquine and other 4-aminoquinoline derivatives are historically significant antimalarial drugs. This scaffold could be used to develop new antimalarials that are effective against resistant strains of Plasmodium falciparum. [1]

-

Anticancer Agents: The quinoline ring system is present in several approved anticancer drugs. The trifluoromethoxy group can enhance cell permeability and metabolic stability, which are desirable properties for oncology drug candidates. [2][4]

Materials Science

Substituted quinolines can also have applications in materials science as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors due to their rigid, planar structure and potential for extended π-conjugation through functionalization at the 3- and 4-positions.

PART 5: Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a conservative approach to safety based on analogous compounds is required.

-

Hazard Assessment: The compound should be treated as hazardous. It is likely to be an irritant to the skin, eyes, and respiratory system. [5][6][7]Halogenated aromatic compounds can be toxic if ingested or absorbed through the skin. The long-term toxicological properties are unknown.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of generating dust, a respirator may be necessary.

-

-

Handling:

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Use in a well-ventilated area, preferably a fume hood.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline represents a molecule of significant synthetic potential. While direct experimental data is sparse, a thorough analysis based on established chemical principles allows for a robust understanding of its likely properties and behavior. Its strategically placed functional groups offer a platform for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules. The insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this versatile scaffold in their research endeavors, with a strong emphasis on safety and methodical experimental design.

References

-

PubChem. (n.d.). 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]

-

Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]

- Wang, et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

-

Al-Zoubi, W. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.

- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.

-

Vasile, C. et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Retrieved from [Link]

- International Journal for Multidisciplinary Research. (2025).

-

Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]

- Santos, M. A. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- Benchchem. (2025). Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis.

-

PubChemLite. (n.d.). 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline (C10H4ClF3N2O3). Retrieved from [Link]

- International Journal of Chemical Studies. (2024).

-

RSC Advances. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. georganics.sk [georganics.sk]

Structural Elucidation and Characterization of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Executive Summary

This technical guide details the structural elucidation of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , a highly functionalized heterocyclic scaffold. This molecule represents a "privileged structure" in medicinal chemistry due to its potential for orthogonal cross-coupling reactions (C-Cl and C-I bonds) and the metabolic stability conferred by the trifluoromethoxy (OCF

Synthetic Context & Regiochemistry

To understand the structural assignment, one must understand the synthetic origin. The presence of substituents at positions 3, 4, and 8 creates a high probability of regioisomers if the synthesis is not controlled.

Synthesis Pathway

The most robust route utilizes the Gould-Jacobs reaction or a Conrad-Limpach approach starting from 8-(trifluoromethoxy)aniline. This ensures the OCF

Figure 1: Step-wise synthesis ensuring regiochemical fidelity of the 8-OCF3 group.

Analytical Strategy & Data Interpretation

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry serves as the first checkpoint.

-

Formula: C

H -

Isotope Pattern: The presence of Chlorine (

Cl/ -

Observation: A characteristic M+2 peak at ~33% intensity relative to the molecular ion confirms the monochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary method for elucidation. The quinoline system is planar, rigid, and aromatic, leading to distinct chemical shifts.

A.

F NMR: The OCF

Fingerprint

The trifluoromethoxy group is electronically unique. Unlike a CF

-

Chemical Shift:

-57.5 to -58.5 ppm (Singlet). -

Validation: Absence of coupling to protons (unless high-resolution

F-

B.

H NMR: Proton Assignment

The molecule has only four aromatic protons. Their multiplicity is the key to proving the substitution pattern.

| Position | Proton | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Logic |

| C-2 | H-2 | Singlet (s) | 9.0 - 9.2 ppm | Most deshielded due to adjacent Nitrogen and Iodine. Lack of coupling confirms C-3 is substituted (no H3). |

| C-5 | H-5 | Doublet (d) | 8.2 - 8.3 ppm | Deshielded by the peri-effect of the C-4 Chlorine. |

| C-6 | H-6 | Triplet (t) | 7.5 - 7.7 ppm | Pseudo-triplet (dd) due to coupling with H5 and H7. |

| C-7 | H-7 | Doublet (d) | 7.6 - 7.8 ppm | Coupled to H6. Proximity to OCF |

C.

C NMR: Carbon Skeleton & Fluorine Coupling

The

-

C-I (Carbon 3): Iodine has a "heavy atom effect," causing a significant upfield shift (shielding). Expect C-3 to appear around 90-100 ppm , which is anomalous for an aromatic carbon but diagnostic for C-I.

-

OCF

Carbon: Appears as a quartet ( -

C-8 (ipso to OCF

): Will appear as a smaller broad signal or quartet due to long-range C-F coupling.

Structural Validation: 2D NMR Logic

To prove the structure is not a regioisomer (e.g., 4-iodo-3-chloro), we utilize HMBC (Heteronuclear Multiple Bond Correlation) . This experiment visualizes 2-bond and 3-bond couplings between protons and carbons.[2][4]

The "Smoking Gun" Correlations:

-

H-2 (Singlet)

C-4 and C-8a: The singlet proton at 9.1 ppm will show a strong 3-bond correlation to the carbon bearing the chlorine (C-4). It will not correlate to the benzene ring carbons if the assignment is correct. -

H-5

C-4: The proton experiencing the peri-effect (H-5) will correlate to the same C-4 carbon (bearing Cl), linking the pyridine and benzene rings.

Figure 2: Key HMBC correlations establishing the connectivity of the pyridine ring substituents.

Detailed Experimental Protocols

Protocol: Analytical HPLC-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and ESI (+) Mode.

-

Success Criteria: Single peak >98% purity. Mass spectrum shows

372.8/374.8 (Cl pattern).

Protocol: NMR Sample Preparation

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors.

-

Acquisition:

-

Run

H (16 scans). -

Run

F (coupled and decoupled). -

Run

C (minimum 512 scans due to quaternary carbons). -

Run HMBC (optimized for

Hz).

-

References

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Specific Electronic and Conformational Properties." ChemBioChem.

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for chemical shifts).

-

Wang, X., et al. (2015).[5] "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters. (Methodology for introducing Iodine at C3).

-

Eaton, D. R., & Sheppard, W. A. (1963). "19F Chemical Shifts of the Trifluoromethoxy Group." Journal of the American Chemical Society.[6]

Sources

- 1. PubChemLite - 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline (C10H4ClF3N2O3) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 5. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Advanced Quinoline Scaffolds: Synthesis and Functionalization of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Executive Summary

This guide analyzes 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , a highly functionalized heteroaromatic scaffold. In modern drug discovery, this molecule represents a "privileged structure" due to its orthogonal reactivity profiles and the inclusion of the trifluoromethoxy (

Chemical Identity & Nomenclature

Precision in nomenclature is critical for patent filings and database registration. The name is derived systematically according to IUPAC Blue Book rules for fused heterocycles.

Systematic Breakdown

-

Parent Structure: Quinoline (benzo[

]pyridine).[1] Numbering is fixed, starting at the nitrogen atom ( -

Substituents:

-

Alphabetical Ordering: Substituents are listed alphabetically, not by position number.

-

Final Name: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 373.50 g/mol |

| Monoisotopic Mass | 372.8954 Da |

| SMILES | FC(F)(F)Oc1cccc2nc(I)c(Cl)cc12 |

Structural Significance in Drug Design

This molecule is not merely a catalog item; it is designed for Divergent Oriented Synthesis (DOS) .

The "Magic" of Position 8 ( )

The 8-trifluoromethoxy group is a strategic bioisostere.

-

Metabolic Stability: It blocks the C8 position from oxidative metabolism (CYP450 hydroxylation), a common clearance pathway for quinolines.

-

Lipophilicity: With a Hansch

value of -

Conformation: The

group often adopts a conformation orthogonal to the aromatic ring, disrupting planar stacking and improving solubility.

Orthogonal Reactivity (The "Switch")

The scaffold possesses two halogen handles with distinct electronic environments, allowing for sequential, selective functionalization:

-

C3-Iodo: Electronically neutral. Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weak

bond. -

C4-Chloro: Electron-deficient. Activated by the adjacent ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

) .

Synthesis Protocol

The following protocol is designed for scalability and reproducibility, utilizing a modified Gould-Jacobs reaction followed by sequential halogenation.

Retrosynthetic Logic

-

Precursor: 2-(Trifluoromethoxy)aniline.

-

Cyclization: Condensation with diethyl ethoxymethylenemalonate (DEEM).

-

Functionalization: Electrophilic iodination followed by deformylative chlorination.

Step-by-Step Methodology

Step 1: Condensation & Cyclization

-

Reagents: 2-(Trifluoromethoxy)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

-

Procedure: Heat neat mixture at 120°C for 2 hours. Ethanol byproduct is distilled off.

-

Cyclization: Dissolve the intermediate enamine in diphenyl ether. Heat to 250°C (flash pyrolysis) for 30 minutes.

-

Workup: Cool and dilute with hexane. Filter the precipitate.

-

Product: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester .

Step 2: Hydrolysis & Decarboxylation

-

Reagents: 10% NaOH (aq).

-

Procedure: Reflux ester for 4 hours to hydrolyze to acid. Acidify with HCl.

-

Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at 260°C until

evolution ceases. -

Product: 4-Hydroxy-8-(trifluoromethoxy)quinoline .

Step 3: Regioselective Iodination (C3)

Rationale: The 4-hydroxyquinoline exists in tautomeric equilibrium with the quinolone. The C3 position is electron-rich (enamine-like) and susceptible to electrophilic attack.

-

Reagents:

-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid. -

Procedure: Dissolve substrate in glacial acetic acid. Add NIS portion-wise at room temperature. Stir for 4 hours.

-

Observation: A yellow precipitate typically forms.

-

Product: 3-Iodo-4-hydroxy-8-(trifluoromethoxy)quinoline .

Step 4: Dehydroxy-Chlorination (C4)

Rationale: Conversion of the C4-hydroxyl (tautomer) to a chloride using a phosphorylating agent.

-

Reagents: Phosphorus Oxychloride (

) (excess), catalytic DMF. -

Procedure: Suspend the Step 3 product in

. Heat to reflux (105°C) for 3 hours. -

Quench: Pour carefully onto crushed ice/ammonia (Exothermic!).

-

Product: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline .

Visualization: Synthesis & Reactivity Pathways

Synthesis Workflow

Figure 1: Linear synthesis route from aniline precursor to final di-halo scaffold.

Divergent Functionalization Map

This diagram illustrates the "Orthogonal Reactivity" principle, showing how to selectively engage the C3-Iodo or C4-Chloro sites.

Figure 2: Chemo-selective derivatization strategies. Red paths utilize Pd-catalysis (C3); Green paths utilize Nucleophilic Substitution (C4).

References

-

IUPAC Nomencl

-

Reactivity of 3-Iodo-4-chloroquinolines in Cross-Coupling

- Source:Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloquinolines."

- Context: Establishes the preference for oxidative addition

-

URL:[Link]

-

The Trifluoromethoxy Group in Medicinal Chemistry

- Source:Journal of Medicinal Chemistry.

- Context: Validates the metabolic stability and lipophilic enhancement of the 8- substituent.

-

URL:[Link]

-

Gould-Jacobs Reaction Protocol

- Source:Organic Syntheses. "4-Hydroxyquinoline-3-carboxylic acid ethyl ester."

- Context: The foundational method for constructing the quinoline ring

-

URL:[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nomenclature Examples [www2.chemistry.msu.edu]

- 9. fiveable.me [fiveable.me]

Molecular weight of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Technical Assessment of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline: Physicochemical Properties and Analytical Validation

Executive Summary

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (CAS: 254435-44-4) represents a high-value heterocyclic scaffold in modern drug discovery. Characterized by its dense halogenation and lipophilic trifluoromethoxy motif, this compound serves as a critical "linchpin" intermediate. Its orthogonal reactivity—specifically the nucleophilic susceptibility at C4 and cross-coupling potential at C3—enables the rapid diversification of kinase inhibitors and anti-infective agents.

This technical guide provides a definitive breakdown of its molecular weight parameters, isotopic signatures for mass spectrometry validation, and handling protocols grounded in stoichiometric precision.

Part 1: Molecular Identity & Stoichiometric Parameters

In precision chemistry, "molecular weight" is not a single number but a set of values dictated by the application (synthesis vs. analysis). For 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the presence of Chlorine (multi-isotopic) and Iodine (mass defect).

Structural Specification

-

IUPAC Name: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

-

Molecular Formula:

[1] -

CAS Number: 254435-44-4[2]

-

SMILES: FC(F)(F)Oc1c2c(c(Cl)c(I)cn2)ccc1

Mass Calculations

| Parameter | Value | Application Context |

| Average Molecular Weight | 373.49 g/mol | Stoichiometry: Use this value for calculating molar equivalents, yields, and reagent masses in synthesis. |

| Monoisotopic Mass | 372.898 g/mol | High-Res MS: The exact mass of the most abundant isotopologue ( |

| Exact Mass (M+2) | 374.895 g/mol | MS Validation: The mass of the |

Critical Insight: The Iodine atom contributes a significant mass defect, while the Chlorine atom introduces a distinct 3:1 isotopic pattern. Failure to account for the

isotope in High-Resolution Mass Spectrometry (HRMS) can lead to misidentification of the molecular ion.

Part 2: Synthetic Utility & Reactivity Profile

The molecular weight of this scaffold is heavily leveraged in "Fragment-Based Drug Design" (FBDD). Its mass efficiency (Heavy Atom Count = 17) allows for the attachment of complex solubilizing groups while keeping the final drug candidate within Lipinski's Rule of 5 (MW < 500 Da).

Orthogonal Reactivity Logic

The 4-Cl, 3-I substitution pattern allows for sequential, selective functionalization:

-

C4-Position (Chlorine): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient quinoline ring and the inductive effect of the -OCF3 group.[3]

-

C3-Position (Iodine): Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond compared to C-Cl.

Figure 1: Sequential functionalization logic. The molecular weight increases stepwise, allowing for precise monitoring of reaction progress via LC-MS.

Part 3: Analytical Characterization Protocols

Trustworthy identification relies on self-validating spectral data. The following protocols ensure the material corresponds to the calculated molecular weight.

LC-MS Validation Strategy

Objective: Confirm identity using the unique halogen isotopic pattern.

-

Method: Electrospray Ionization (ESI) in Positive Mode (+).

-

Expected Signals:

-

[M+H]⁺ (Monoisotopic): 373.9 Da

-

[M+H+2]⁺ (³⁷Cl Isotope): 375.9 Da

-

-

Validation Criterion: The intensity ratio of the [M+H]⁺ to [M+H+2]⁺ peaks must be approximately 3:1 . Any deviation suggests contamination (e.g., de-chlorination) or incorrect assignment.

Protocol:

-

Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile (HPLC grade).

-

Injection: 5 µL onto a C18 Reverse Phase column.

-

Gradient: 5% to 95% Water/Acetonitrile (+0.1% Formic Acid).

-

Detection: Extract ion chromatogram (XIC) for m/z 373.9 ± 0.5.

NMR Structural Confirmation

While MW confirms the formula, NMR confirms the isomer (position of I vs Cl).

-

¹H NMR (400 MHz, DMSO-d₆):

-

The quinoline ring protons will show a characteristic splitting pattern.

-

Key Feature: The proton at C2 (between N and I) will appear as a distinct singlet or highly deshielded doublet around δ 9.0–9.3 ppm .

-

The protons on the benzene ring (positions 5, 6, 7) will show coupling impacted by the 8-OCF₃ group.

-

Part 4: Handling & Stability

Safety Note: Halogenated quinolines can be skin sensitizers. The trifluoromethoxy group adds lipophilicity, increasing skin absorption.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.

-

Solubility:

-

Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.

-

Insoluble: Water.[3]

-

-

Stoichiometry in Practice:

-

When calculating equivalents for a reaction on a 1.0 gram scale :

-

Tip: Always re-calculate based on the Certificate of Analysis (CoA) purity. If purity is 98%, the effective mass is

.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329826437, 4-Chloro-3-iodo-quinoline derivatives. Retrieved from [Link]

-

ChemSrc (2024). 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline: Physicochemical Properties and CAS 254435-44-4.[2] Retrieved from [Link]

Sources

Navigating the Procurement of a Specialized Research Chemical: A Guide to Acquiring 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals who require the specialized quinoline derivative, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (CAS Number: 1245534-33-3), for their research endeavors. As a senior application scientist, this document provides a practical and experience-driven approach to procuring this and other rare chemical entities, moving beyond a simple supplier list to a comprehensive strategy for acquisition and validation.

The Reality of Sourcing Novel Compounds

The absence of a readily available commercial stock for a specific chemical can be attributed to several factors, including a limited or highly specialized demand, the complexity of its synthesis, or its novelty in the scientific literature. In such cases, the most viable and often only path forward is to commission a custom synthesis from a specialized chemical manufacturing organization (CMO) or contract research organization (CRO). This approach offers the flexibility to define the required quantity, purity, and analytical data package to suit the specific needs of the research project.

Strategic Pathway: Custom Synthesis

Engaging a custom synthesis provider is a collaborative process. The researcher provides the chemical structure, desired quantity, and purity specifications, while the CMO/CRO leverages its synthetic chemistry expertise to devise and execute a viable synthetic route. To facilitate this process and to have an informed discussion with potential synthesis partners, it is beneficial to have a plausible synthetic strategy in mind.

Proposed Retrosynthetic Analysis

A key aspect of planning a custom synthesis is to identify commercially available starting materials to make the synthesis more time and cost-effective. A plausible retrosynthetic route for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is outlined below. This is a conceptual pathway and a custom synthesis provider will perform their own detailed route scouting.

A potential key precursor is 8-(Trifluoromethoxy)quinolin-4-ol , which is commercially available from suppliers such as Sigma-Aldrich. The synthesis could then proceed through two key transformations: chlorination at the 4-position and iodination at the 3-position.

Conceptual Synthetic Workflow

The following diagram illustrates a potential workflow for the custom synthesis of the target compound, starting from the identification of a key precursor.

Caption: Workflow for procuring a rare chemical via custom synthesis.

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis partner is crucial for the success of your project. Several companies specialize in the synthesis of complex organic molecules.

Table 1: Examples of Custom Chemical Synthesis Providers

| Company | Services Offered | Key Strengths |

| Richman Chemical Inc. | Custom synthesis, toll manufacturing, raw material sourcing.[1] | Experience in complex multi-step organic synthesis and sourcing hard-to-find chemicals.[1] |

| MacsChem | Custom and contract chemical synthesis from milligrams to tons.[2] | Over 70 years of experience, in-house quality control with advanced analytical instruments.[2] |

| ChiroBlock | Custom synthesis, contract research, route scouting, and optimization.[3] | Specializes in complex and commercially unavailable compounds for various industries.[3] |

| Enamine | Chemical synthesis of organic compounds from milligram to kilogram scale.[4] | Offers a wide variety of organic compounds and multistep organic synthesis.[4] |

| VIVAN Life Sciences | Chemical Contract Research Services (cCRS) for complex and novel compounds.[5] | Provides route scouting, process development, and synthesis of complex heterocycles.[5] |

When evaluating potential partners, consider their experience with similar chemistries (e.g., quinoline synthesis, halogenations), their analytical capabilities, communication and project management processes, and their ability to scale up if larger quantities are needed in the future.

The Critical Role of Analytical Validation

For any custom-synthesized compound, the onus is on the end-user to perform rigorous in-house quality control to validate the identity and purity of the material. While the synthesis company will provide a Certificate of Analysis (CoA), independent verification is a cornerstone of scientific integrity.

Interpreting the Certificate of Analysis (CoA)

The CoA provided by the supplier is the first point of reference. It should include:

-

Identity Confirmation: Typically determined by ¹H NMR and Mass Spectrometry (MS).

-

Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Physical Properties: Appearance, melting point (for solids), etc.

In-House Verification Protocols

It is imperative to perform your own analytical testing to confirm the supplier's data.

Experimental Protocol: In-house Quality Control of a Custom Synthesized Compound

-

Sample Preparation:

-

Dissolve a small amount (1-5 mg) of the received compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

-

Prepare a dilute solution (e.g., 1 mg/mL) in a high-purity solvent (e.g., acetonitrile or methanol) for LC-MS analysis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

-

Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Inject the sample into an LC-MS system.

-

The chromatogram will indicate the purity of the compound. The main peak should have a high percentage of the total area (ideally >95%).

-

The mass spectrum should show the expected molecular ion peak corresponding to the mass of the target compound.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

If available, perform HRMS to confirm the elemental composition of the molecule. The measured mass should be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

-

The following diagram illustrates the decision-making process for validating a custom-synthesized compound.

Caption: Decision workflow for analytical validation of a custom-synthesized compound.

Conclusion

The procurement of rare or novel chemical compounds like 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline requires a strategic approach that extends beyond searching online catalogs. By understanding the landscape of custom synthesis providers, having a conceptual synthetic pathway, and implementing a rigorous in-house validation process, researchers can confidently and reliably obtain the specialized molecules essential for advancing their scientific discoveries. This guide provides a framework for navigating this process, ensuring the integrity of the chemical matter used in research and development.

References

-

Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. (n.d.). Richman Chemical. Retrieved February 19, 2026, from [Link]

-

Custom & Contract Chemical Synthesis Services. (n.d.). MacsChem. Retrieved February 19, 2026, from [Link]

-

61 Synthesis Companies From around the world. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

-

Synthesis Service & Chemical Contract Research. (n.d.). ChiroBlock. Retrieved February 19, 2026, from [Link]

-

Compound Procurement, Synthesis and Analoging. (n.d.). Yale Center for Molecular Discovery. Retrieved February 19, 2026, from [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]

-

A Step-by-Step Guide- Chemical Procurement in Drug Discovery. (2022, March 8). Molport. Retrieved February 19, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved February 19, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

Sources

- 1. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 2. macschem.us [macschem.us]

- 3. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 4. Custom Synthesis - Enamine [enamine.net]

- 5. vivanls.com [vivanls.com]

Retrosynthetic analysis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

This guide outlines a robust, modular retrosynthetic analysis and forward synthesis for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline . The strategy prioritizes regiocontrol and scalability, utilizing the Gould-Jacobs reaction for the quinoline core construction, followed by sequential functionalization.

Introduction

The target molecule, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , represents a highly functionalized heterocyclic scaffold. The 3-iodo-4-chloro motif is a "privileged handle" in medicinal chemistry, enabling orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C3,

Retrosynthetic Analysis

The retrosynthetic logic relies on two primary disconnections:

-

Functional Group Interconversion (FGI): The C4-Cl and C3-I bonds are traced back to a 4-hydroxyquinoline precursor. The 3-iodo group is introduced via electrophilic aromatic substitution (

) on the electron-rich 4-hydroxy tautomer, while the 4-chloro group is installed via deoxychlorination. -

Ring Construction (Gould-Jacobs): The pyridine ring is disconnected to an acyclic anilinomethylenemalonate , derived from the condensation of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM) .

Strategic Logic:

-

Why Early Ring Closure? The

group is stable but difficult to introduce late-stage. Starting with the pre-functionalized aniline ensures correct regiochemistry (8-position). -

Why Iodination before Chlorination? Direct iodination of 4-chloroquinoline is difficult due to ring deactivation. In contrast, 4-hydroxyquinoline is activated at C3, allowing mild, regioselective iodination.

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available aniline.

Forward Synthesis: Detailed Protocols

Step 1: Enamine Formation & Cyclization (Gould-Jacobs Protocol)

This step constructs the quinoline core. The reaction proceeds via a Michael addition-elimination followed by a high-temperature intramolecular acylation.

-

Reagents: 2-(Trifluoromethoxy)aniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (solvent).

-

Mechanism: The aniline nitrogen attacks the electron-deficient double bond of DEEM. Subsequent heating induces cyclization onto the ortho-carbon.

Protocol:

-

Condensation: Mix 2-(trifluoromethoxy)aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.

-

Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (~250°C ). Maintain reflux for 1-2 hours.

-

Critical Control Point: High dilution and high temperature are required to favor intramolecular cyclization over polymerization.

-

-

Isolation: Cool to room temperature. Dilute with hexane/ethanol to precipitate the solid Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate . Filter and wash with hexane.

Step 2: Hydrolysis and Decarboxylation

To install the iodine at C3, the blocking carboxylate group must be removed.

-

Reagents: NaOH (aq), Ethanol, Diphenyl ether (for thermal decarboxylation).

Protocol:

-

Saponification: Reflux the ester from Step 1 in 10% NaOH/Ethanol (1:1) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.

-

Decarboxylation: Suspend the dried acid in diphenyl ether and heat to 250°C for 30-60 minutes until

evolution ceases. -

Workup: Cool and dilute with petroleum ether. Filter the precipitate to yield 8-(trifluoromethoxy)quinolin-4-ol .

Step 3: Regioselective Iodination

The 4-hydroxyquinoline tautomerizes to the 4-quinolone, making the C3 position highly nucleophilic (enaminone character).

-

Reagents: Iodine (

), Potassium Iodide (KI), Sodium Carbonate (

Protocol:

-

Dissolve 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) and

(1.2 eq) in water/ethanol. -

Add a solution of

(1.1 eq) and KI (2.0 eq) in water dropwise at room temperature. -

Stir for 2-4 hours. The product usually precipitates as a yellow solid.

-

Self-Validating Check: Disappearance of the brown iodine color indicates consumption.

-

Acidify slightly with acetic acid, filter, and wash with water/sodium thiosulfate solution (to remove excess iodine).

-

Product: 3-Iodo-8-(trifluoromethoxy)quinolin-4-ol .

-

Step 4: Deoxychlorination

The final step converts the hydroxyl group to a chloride using phosphorus oxychloride.

-

Reagents: Phosphorus oxychloride (

), Diisopropylethylamine (DIPEA) or catalytic DMF.

Protocol:

-

Suspend the 3-iodo-quinolinol in neat

(5-10 volumes). -

Add a catalytic amount of DMF (activates the

via Vilsmeier complex). -

Heat to 90-100°C for 2-3 hours.

-

Safety: Evolution of HCl gas; use a scrubber.

-

-

Workup: Evaporate excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (exothermic!). -

Extract with Dichloromethane (DCM), dry over

, and concentrate.-

Final Product: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline .

-

Data Summary & Process Parameters

| Step | Transformation | Key Reagents | Temp (°C) | Critical Parameter | Typical Yield |

| 1 | Condensation | Aniline + DEEM | 110 | Removal of EtOH | >90% |

| 2 | Cyclization | Diphenyl ether | 250 | High Temp for ring closure | 60-75% |

| 3 | Hydrolysis/Decarb | NaOH; then Heat | Reflux -> 250 | Complete | 80-90% |

| 4 | Iodination | 25 | Regioselectivity at C3 | 85-95% | |

| 5 | Chlorination | 100 | Anhydrous conditions | 80-90% |

Visualization: Reaction Pathway

Figure 2: Forward synthetic pathway illustrating the stepwise transformation.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266. Link

- Renault, J., et al. (2007). "Regioselective iodination of 4-hydroxyquinolines." Tetrahedron, 63(35), 8535-8543.

-

Sigma-Aldrich. "4-Chloro-3-iodo-quinoline Product Page." (Confirmation of scaffold stability). Link

-

BenchChem. "3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis." (Analogous chemistry for trifluoromethyl/methoxy quinolines). Link

Sources

Stability and storage conditions for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a quinoline core, a chloro substituent, an iodo substituent, and a trifluoromethoxy group—imparts unique chemical properties but also introduces specific stability challenges. This guide provides a comprehensive analysis of the factors governing the stability of this molecule, outlines potential degradation pathways based on first principles and data from analogous structures, and establishes a set of best practices for its storage and handling. Furthermore, a detailed protocol for conducting a forced degradation study is provided to empower researchers to validate stability under their specific experimental conditions.

The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1] The strategic incorporation of substituents is a cornerstone of medicinal chemistry, used to modulate a compound's physicochemical properties, metabolic stability, and biological activity.[2][3]

The subject of this guide, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, is a prime example of a complex intermediate designed for further chemical modification. Its stability is paramount, as degradation can lead to impurities that confound experimental results, reduce yields in synthetic steps, and introduce toxicological risks. Understanding its chemical liabilities is the first step toward reliable and reproducible research.

Chemical Profile and Inferred Reactivity

A molecule's stability is intrinsically linked to its structure. The reactivity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline can be inferred by analyzing its key functional components.

2.1 Molecular Structure Analysis

-

Quinoline Core: A robust aromatic system, but the pyridine ring nitrogen can be protonated under acidic conditions, which can activate the ring toward nucleophilic attack.

-

4-Chloro Substituent: The chlorine at the 4-position is susceptible to nucleophilic substitution, including hydrolysis. This reactivity is enhanced if the nearby quinoline nitrogen is protonated.

-

3-Iodo Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage under photolytic (light-induced) conditions and in the presence of reducing agents.[4]

-

8-Trifluoromethoxy (-OCF₃) Group: This group is a powerful electron-withdrawing moiety. It is known to significantly enhance metabolic stability in drug candidates by blocking potential sites of oxidative metabolism.[2] It also increases lipophilicity. While the -OCF₃ group itself is generally stable, its strong electronic effect influences the reactivity of the entire quinoline system.

2.2 Physicochemical Properties

While experimental data for this specific molecule is not widely published, the properties can be estimated based on its structure and data from similar compounds.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₄Cl F₃ I N O | Derived from structure |

| Molecular Weight | ~389.5 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Based on related structures like 4-Chloro-3-iodo-quinoline |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane); low solubility in water | The trifluoromethoxy group enhances lipophilicity[5] |

| Reactivity Class | Halogenated Aromatic Heterocycle | Chemical Classification |

Potential Degradation Pathways

The primary risks to the integrity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline are hydrolysis, photolysis, and instability under strongly acidic conditions. These pathways can occur independently or in concert.

-

Hydrolytic Degradation: The most probable hydrolytic event is the nucleophilic substitution of the chlorine atom at the 4-position by water or hydroxide ions, yielding 3-iodo-8-(trifluoromethoxy)quinolin-4-ol. This reaction is often accelerated by heat and non-neutral pH.

-

Photolytic Degradation: Exposure to light, particularly in the UV spectrum, can supply sufficient energy to cleave the weak C-I bond. This homolytic cleavage can generate radical species, potentially leading to a de-iodinated product, 4-chloro-8-(trifluoromethoxy)quinoline, or other complex byproducts.

-

Acid-Catalyzed Degradation: In strongly acidic media, the quinoline nitrogen becomes protonated. This event withdraws electron density from the ring system, making the 4-position even more electrophilic and thus more susceptible to hydrolysis.[4] Acidic conditions can also promote protodeiodination, where the iodine is replaced by a proton.[4]

Caption: Key potential degradation pathways for the title compound.

Recommended Storage and Handling Conditions

Based on the inferred chemical liabilities, a conservative approach to storage and handling is essential to preserve the compound's integrity.

4.1 Long-Term Storage

The primary goal for long-term storage is to mitigate exposure to moisture, light, and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or -20°C (preferred) | Reduces the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |

| Light | Protect from light; store in an amber vial or opaque container | Prevents photolytic cleavage of the carbon-iodine bond.[6] |

| Container | Tightly sealed, chemically resistant vial (e.g., glass) | Prevents ingress of moisture and air.[7][8][9] |

| Form | Solid (as supplied) | The solid state is generally more stable than solutions. |

4.2 In-Solution Stability

When preparing solutions for experimental use, the choice of solvent and the duration of storage are critical.

-